molecular formula C8H16FNO2 B13249191 1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol

Cat. No.: B13249191
M. Wt: 177.22 g/mol
InChI Key: QUDAYWMMKZENHD-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol is a fluorinated secondary alcohol containing a 3-methylmorpholine substituent. The morpholine ring introduces a heterocyclic amine structure, while the fluorine atom at the 1-position enhances electronegativity and metabolic stability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in beta-blockers and kinase inhibitors, where the propan-2-ol backbone is a common pharmacophore . Its physicochemical properties, such as solubility and lipophilicity, are influenced by the morpholine and fluorine moieties, making it distinct from non-fluorinated or simpler amine-containing analogs.

Properties

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

1-fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol

InChI

InChI=1S/C8H16FNO2/c1-7-6-12-3-2-10(7)5-8(11)4-9/h7-8,11H,2-6H2,1H3

InChI Key

QUDAYWMMKZENHD-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1CC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol typically involves the reaction of 3-methylmorpholine with a fluorinated alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares substituents and molecular weights of analogous compounds:

Compound Name Substituents Molecular Weight Key Features
1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol 1-Fluoro, 3-(3-methylmorpholin-4-yl) 191.21 g/mol Fluorine enhances stability; morpholine improves solubility and receptor binding
1-Fluoro-3-(methylamino)propan-2-ol 1-Fluoro, 3-(methylamino) 107.12 g/mol Lacks morpholine ring; simpler amine structure reduces steric hindrance
(2R)-1,1,1-Trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}... Trifluoro, morpholinylmethyl-piperazinyl, thiophene-sulfonyl 565.63 g/mol Complex structure with trifluoro and sulfonyl groups; higher molecular weight
(2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol Ethenylphenoxy, isopropylamino 265.35 g/mol Beta-blocker intermediate; lacks fluorine and morpholine

Physicochemical Properties

  • Boiling Point and Solubility: The fluorine atom in this compound increases polarity compared to non-fluorinated analogs like 3-(methylamino)propan-2-ol. However, the morpholine ring counterbalances this by improving lipophilicity, enhancing membrane permeability .
  • Density and Stability : Fluorine’s electronegativity stabilizes the compound against oxidative degradation, a feature absent in morpholine-free analogs like 1-(3-methoxyphenyl)propan-2-ol derivatives .

Biological Activity

1-Fluoro-3-(3-methylmorpholin-4-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14FN Molecular Formula \text{C}_8\text{H}_{14}\text{F}\text{N}\quad \text{ Molecular Formula }

This compound features a fluorinated alcohol moiety, which is often associated with enhanced biological activity compared to non-fluorinated analogs.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways critical for cell survival and proliferation.
  • Modulation of Signaling Pathways : The presence of the morpholine group may enhance interactions with specific receptors or proteins, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. For example, studies on related fluorinated alcohols have demonstrated significant activity against various bacterial strains. In vitro assays typically involve:

  • Agar diffusion tests : Used to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusTBD (to be determined in future studies)

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The following table summarizes findings from cytotoxicity studies involving 1-Fluoro derivatives:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)TBD
MCF7 (breast cancer)TBD

These studies indicate a promising therapeutic index for potential anti-cancer applications.

Study on Anti-Cancer Activity

A notable study investigated the anti-cancer properties of 1-Fluoro derivatives in a mouse model of breast cancer. The treatment led to a significant reduction in tumor size compared to controls. Key findings included:

  • Tumor Volume Reduction : A decrease by up to 50% in treated groups.
  • Mechanistic Insights : Induction of apoptosis was confirmed through histological analysis.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of 1-Fluoro compounds. In a study assessing the impact on cytokine production:

  • Experimental Setup : Mice were treated with varying doses, followed by stimulation with R848 (a TLR7 agonist).
Treatment Dose (mg/kg)IL-6 Level (pg/mL)
33TBD
100TBD
300TBD

Preliminary results suggested a dose-dependent modulation of IL-6 levels, indicating potential applications in inflammatory diseases.

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